molecular formula C27H17N3OS B2589697 N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE CAS No. 392249-73-9

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B2589697
CAS No.: 392249-73-9
M. Wt: 431.51
InChI Key: LTPMUDVDHUFELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{Naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenylquinoline-4-carboxamide is a synthetic heterocyclic compound featuring a naphthothiazole core linked via an amide bond to a 2-phenylquinoline moiety. It belongs to a class of androgen receptor (AR) antagonists developed for prostate cancer therapy. The compound was synthesized as part of a broader effort to optimize thiazole derivatives for improved pharmacological activity and reduced toxicity . Structural characterization was performed using IR, $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, mass spectrometry (MS), and elemental analysis, confirming its molecular architecture .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3OS/c31-26(30-27-29-25-19-11-5-4-8-17(19)14-15-24(25)32-27)21-16-23(18-9-2-1-3-10-18)28-22-13-7-6-12-20(21)22/h1-16H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPMUDVDHUFELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{Naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenylquinoline-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety fused with a thiazole ring and a quinoline derivative. Its molecular formula is C22H16N2OS, with a molecular weight of approximately 356.44 g/mol. The structural formula can be represented as follows:

C22H16N2OS\text{C}_{22}\text{H}_{16}\text{N}_{2}\text{O}\text{S}

The compound's solubility and stability are crucial for its biological activity, influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of Thiazole Ring : Utilizing appropriate thiazole precursors.
  • Naphthalene Fusion : Introducing the naphthalene moiety through cyclization reactions.
  • Quinoline Attachment : Employing coupling reactions to attach the quinoline structure.
  • Carboxamide Formation : Finalizing the structure by converting the carboxylic acid to an amide.

This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Several studies have reported on the anticancer properties of thiazole derivatives, including those similar to this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer) cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole-based compounds:

  • Antibacterial Effects : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) around 50 µg/mL . This suggests potential use in treating bacterial infections.

Anti-inflammatory Activity

Some derivatives have shown anti-inflammatory properties:

  • Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response . This could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, various derivatives were synthesized and screened against common pathogens. The results showed that specific modifications on the phenyl ring enhanced antibacterial potency significantly .

Data Table: Biological Activities Overview

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerA549 (lung cancer)10
AnticancerHepG2 (liver cancer)15
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli60
Anti-inflammatoryRAW 264.7 cellsN/A

Scientific Research Applications

Anticancer Properties

One of the most significant applications of N-{Naphtho[1,2-D][1,3]Thiazol-2-Yl}-2-Phenylquinoline-4-Carboxamide is its antiproliferative activity against various cancer cell lines. Studies have shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds related to naphthalenes and thiazoles have demonstrated effectiveness against nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) with IC50 values indicating potent activity .

Case Study 1: Antiproliferative Activity Assessment

A recent study evaluated a series of naphthoquinone-containing compounds for their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.6 μM against NPC-TW01 cells . The study provided insights into structure-activity relationships that could guide future drug design.

CompoundCell LineIC50 (μM)Mechanism
Compound 18NPC-TW010.6Cell cycle arrest in S phase
Compound XH6611.5Induction of apoptosis

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with key proteins involved in cancer progression. These studies suggest potential binding affinities that correlate with observed biological activities .

Chemical Reactions Analysis

1.1. Carboxamide Formation

The carboxamide group is synthesized via activation of the carboxylic acid precursor. For example:

  • Reaction : 2-Phenylquinoline-4-carboxylic acid reacts with thionyl chloride (SOCl2SOCl_2) to form the acyl chloride, followed by coupling with naphtho[1,2-d] thiazol-2-amine .

  • Conditions :

    • SOCl2SOCl_2 reflux (3 hours), followed by amine coupling in CH2Cl2CH_2Cl_2 at 0°C → room temperature.

    • Triethylamine (Et3NEt_3N) used as a base to neutralize HCl.

  • Yield : ~86% after purification by flash chromatography .

1.2. Thiazole Ring Functionalization

The thiazole moiety undergoes nucleophilic substitution reactions:

  • Example : Reaction with piperazine derivatives to introduce secondary amines .

    • Catalyst : Palladium-based catalysts (e.g., Pd(OAc)2Pd(OAc)_2) facilitate cross-coupling.

    • Conditions : Mild temperatures (25–60°C) in polar aprotic solvents (e.g., DMF) .

2.1. Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation or nitration at electron-rich positions:

  • Nitration : Introduction of nitro groups at the 5- or 7-position using HNO3/H2SO4HNO_3/H_2SO_4 .

    • Product : Derivatives with enhanced solubility and bioactivity (e.g., N-(5-nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide) .

2.2. Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:

  • Example : Palladium-catalyzed coupling of bromoquinoline intermediates with phenylboronic acid .

    • Catalyst : Pd(PPh3)4Pd(PPh_3)_4 in Na2CO3Na_2CO_3/dioxane at 80°C .

    • Yield : 60–75% after chromatographic purification .

3.1. Reduction of Nitro Groups

Nitro substituents on the thiazole or quinoline rings are reduced to amines:

  • Reagents : Hydrazine hydrate (NH2NH2NH_2NH_2) with Pd/CPd/C in isopropanol .

    • Conditions : Reflux for 2 hours.

    • Application : Generates intermediates for further derivatization (e.g., 2-(2-aminophenyl)-N-substituted quinoline-4-carboxamide) .

3.2. Sulfonamide Formation

The carboxamide’s amine reacts with sulfonyl chlorides:

  • Example : Reaction with 1,3-thiazol-2-ylsulfamoyl chloride to form sulfonamide derivatives .

    • Conditions : Room temperature in CH2Cl2CH_2Cl_2 with Et3NEt_3N.

    • Product : 2-(2,4-dimethylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide (MIC: 2–4 µg/mL against S. aureus) .

4.1. Thiazole Ring Reactivity

The naphthothiazole ring participates in:

  • Cyclization : Intramolecular cyclization under acidic conditions to form fused polycyclic systems .

  • Oxidation : Thiazole sulfur oxidizes to sulfoxide/sulfone derivatives using H2O2H_2O_2 or mCPBAmCPBA .

4.2. Carboxamide Stability

  • Hydrolysis : Resistant to acidic/basic hydrolysis due to steric hindrance from the naphthothiazole group .

  • Enzymatic Degradation : Stable in plasma but susceptible to liver microsomal enzymes (e.g., CYP450) .

Comparative Reactivity Table

Reaction Type Conditions Yield Key Product Bioactivity
Carboxamide FormationSOCl2SOCl_2, Et3NEt_3N, CH2Cl2CH_2Cl_286% N-{Naphthothiazol-2-yl}-2-phenylquinoline-4-carboxamideAnticancer (IC₅₀: 1.2 µM)
Suzuki CouplingPd(PPh3)4Pd(PPh_3)_4, dioxane, 80°C75% 2-(4-Fluorophenyl)-N-{naphthothiazol-2-yl}quinoline-4-carboxamideHDAC inhibition (PIR: 74.9%)
Nitro ReductionNH2NH2NH_2NH_2, Pd/CPd/C, isopropanol90% 2-(2-Aminophenyl)-N-{naphthothiazol-2-yl}quinoline-4-carboxamideAntimicrobial (MIC: 8 µg/mL)
Sulfonamide SynthesisThiazolylsulfamoyl chloride, Et3NEt_3N68% 2-(2,4-Dimethylphenyl)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamideAntistaphylococcal (MIC: 2 µg/mL)

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR) : The naphthothiazole moiety is critical for AR binding, likely due to its planar structure and sulfur atom, which facilitates hydrophobic and van der Waals interactions. Substitution with smaller heterocycles (e.g., pyrazole) reduces potency, while bulkier groups (e.g., triazole) maintain activity but may affect solubility .
  • Toxicity Profile : All synthesized compounds exhibited LD$_{50}$ values exceeding 400 mg/kg, indicating favorable safety margins. This contrasts with Bicalutamide’s narrower therapeutic window .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenylquinoline-4-carboxamide?

Answer:
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Vilsmeier formylation to introduce aldehyde groups to naphthothiazole precursors (e.g., 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
  • Nucleophilic substitution with quinoline-4-carboxamide derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like piperidine .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields products with ~70–80% purity .
    Characterize intermediates using IR (C=O stretch at 1680–1700 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–8.5 ppm) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and crystallographic methods :

  • X-ray crystallography (via SHELX software ) resolves bond angles and torsion angles, critical for confirming the fused naphthothiazole-quinoline system.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • ¹³C-NMR identifies carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons (δ 110–150 ppm) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Answer:

  • Modify substituents on the quinoline ring (e.g., introduce electron-withdrawing groups like -NO₂ or -CF₃ at position 2-phenyl) to enhance cytotoxicity .
  • Replace the naphthothiazole moiety with isosteric thiazolopyrimidine to improve solubility while retaining androgen receptor antagonism (IC₅₀ reduction from 12 µM to 5 µM observed in analogs ).
  • Use molecular docking (AutoDock Vina) to predict binding to the androgen receptor’s ligand-binding domain (LBD), focusing on hydrogen bonds with Arg752 and hydrophobic interactions with Leu704 .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity with PC-3 prostate cancer cells, 48-hour exposure, 10% FBS ).
  • Validate target engagement via Western blotting (e.g., measure AR protein downregulation in LNCaP cells ).
  • Address solubility issues by formulating the compound with cyclodextrins or PEGylation, which can reduce false negatives in in vitro screens .

Advanced: What computational strategies predict pharmacokinetic properties?

Answer:

  • Lipinski’s Rule of Five : Confirm oral bioavailability (molecular weight <500 Da, LogP <5, H-bond donors <5, acceptors <10) .
  • ADMET prediction tools (e.g., SwissADME):
    • Calculate LogD (pH 7.4) to optimize blood-brain barrier permeability.
    • Simulate CYP450 metabolism (e.g., CYP3A4 inhibition risk) .
  • Molecular dynamics (MD) simulations (GROMACS) assess stability in aqueous environments, identifying aggregation-prone regions .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Anticancer activity : MTT assay against prostate (PC-3, LNCaP) and breast (MCF-7) cancer cell lines, with IC₅₀ values <10 µM considered potent .
  • Antimicrobial screening : Broth microdilution (MIC against S. aureus and E. coli; 24-hour incubation ).
  • Cytotoxicity control : Compare to Bicalutamide (reference AR antagonist) and validate with non-cancerous cell lines (e.g., HEK293) .

Advanced: How to design analogs to mitigate toxicity while retaining efficacy?

Answer:

  • Scaffold hopping : Replace the naphthothiazole with benzothiazole to reduce hepatotoxicity (LD₅₀ improvement from 50 mg/kg to >200 mg/kg in murine models ).
  • Introduce PEG spacers between the quinoline and carboxamide groups to decrease plasma protein binding and renal clearance .
  • Perform toxicogenomics (RNA-seq) to identify off-target gene expression (e.g., CYP1A1 induction) and refine substituents .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Transcriptomic profiling (RNA-seq) of treated cancer cells to identify dysregulated pathways (e.g., apoptosis via Bcl-2 downregulation ).
  • Surface plasmon resonance (SPR) quantifies binding affinity to AR (KD <1 µM required for efficacy ).
  • Reactive oxygen species (ROS) assays (DCFH-DA probe) determine if cytotoxicity is ROS-dependent .

Basic: What analytical techniques quantify purity and stability?

Answer:

  • HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with >95% purity threshold .
  • Thermogravimetric analysis (TGA) assesses decomposition temperature (>200°C recommended for shelf stability ).
  • Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS .

Advanced: How to address low solubility in aqueous buffers?

Answer:

  • Salt formation with HCl or sodium citrate increases solubility by 10–20-fold (pH-dependent) .
  • Nanoformulation (e.g., PLGA nanoparticles, 100–200 nm size via sonication) enhances bioavailability in in vivo models .
  • Co-solvent systems (e.g., 10% DMSO + 5% Tween-80 in PBS) prevent precipitation in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.